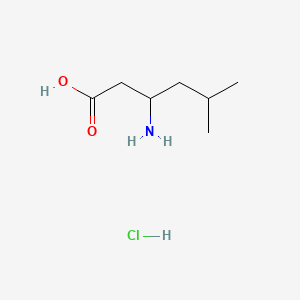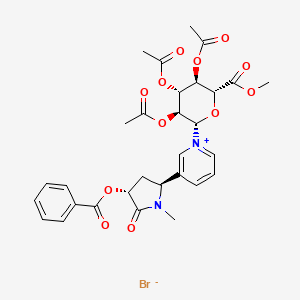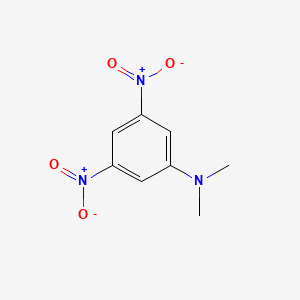
N,N-Dimethyl-3,5-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Dimethyl-3,5-dinitroaniline” is a chemical compound with the molecular formula C8H9N3O4 . It is a derivative of dinitroanilines, which are intermediates in the preparation of various industrially important chemicals including dyes and pesticides .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-3,5-dinitroaniline” consists of a benzene ring substituted with two nitro groups (NO2) at positions 3 and 5, and a dimethylamino group (N(CH3)2) at position 1 . The molecular weight of the compound is 211.17 g/mol .
Physical And Chemical Properties Analysis
“N,N-Dimethyl-3,5-dinitroaniline” is a light yellow to brown powder or crystal . It has a molecular weight of 211.17 g/mol . The compound has a melting point range of 165.0 to 168.0 °C .
Applications De Recherche Scientifique
Herbicide Application
“N,N-Dimethyl-3,5-dinitroaniline” is a type of dinitroaniline derivative, which is an important class of compounds with wide applications in herbicides and pesticides . For example, pendimethalin, a dinitroaniline derivative, is a widely-used selective herbicide in the agricultural industry .
Weed Control
Dinitroaniline herbicides, such as trifluralin, pendimethalin, and oryzalin, have been used as pre-emergence herbicides for weed control for decades . With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased .
Resistance Evolution and Mechanisms
The resistance evolution and mechanisms of dinitroaniline herbicides are a significant area of research . Target-site resistance (TSR) to dinitroaniline herbicides due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species . Non-target-site resistance (NTSR) to dinitroanilines has been rarely reported and only confirmed in Lolium rigidum due to enhanced herbicide metabolism .
Inheritance and Fitness Cost
The inheritance and potential fitness cost of dinitroaniline resistance is another area of study . The recessive nature of the TSR, plus possible fitness cost for some resistance mutations, likely slows resistance evolution .
Rotational Crop Response
Dinitroaniline herbicides are also studied for their effects on rotational crops . For instance, spring applications of certain dinitroaniline herbicides at specific rates resulted in significant injury of rotational sorghum .
Soil Persistence
The soil persistence of dinitroaniline herbicides is another important area of research . Understanding how these herbicides persist in the soil can help optimize their application and minimize their environmental impact .
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-3,5-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9(2)6-3-7(10(12)13)5-8(4-6)11(14)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFFLMOPHMUEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678995 |
Source


|
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3,5-dinitroaniline | |
CAS RN |
46429-76-9 |
Source


|
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-3,5-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

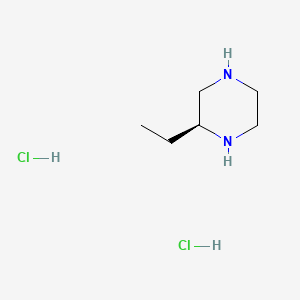

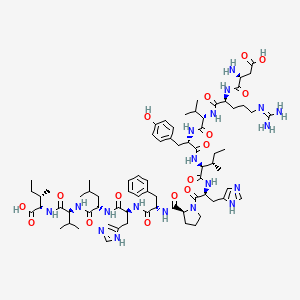
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)


![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
